molecular formula C8H9FN2O B8786326 2-Fluoro-5-methoxy-benzamidine

2-Fluoro-5-methoxy-benzamidine

Cat. No.: B8786326
M. Wt: 168.17 g/mol
InChI Key: MDYWGSMXQAZVDA-UHFFFAOYSA-N
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Description

Contextualization of Benzamidine (B55565) Scaffolds in Contemporary Organic Chemistry

The benzamidine moiety, characterized by a benzene (B151609) ring connected to a carboximidamide group (C(=NH)NH2), is a foundational structure in organic and medicinal chemistry. organic-chemistry.orgnih.gov Benzamidines are recognized as prominent pharmacophores, meaning they are the part of a molecule responsible for its biological activity. wiley.com A primary reason for their importance is their ability to act as bioisosteres of arginine, an amino acid. wiley.com This mimicry allows benzamidine-containing compounds to interact with biological targets, such as enzymes, that naturally bind arginine. wiley.com

A significant class of these targets is the trypsin-like serine proteases, a family of enzymes crucial to many physiological processes. wiley.com Benzamidine itself is a known competitive inhibitor of trypsin. nih.gov This inhibitory activity has spurred extensive research into benzamidine derivatives for various therapeutic applications. For instance, substituted benzamidines have been incorporated into inhibitors of coagulation factor Xa, a serine protease vital to the blood-clotting cascade, making them attractive for the development of antithrombotic agents. researchgate.net

Beyond their direct biological activity, benzamidine scaffolds are versatile building blocks in organic synthesis. The amidine group can participate in various chemical transformations, enabling the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles like benzimidazoles, pyrimidines, and oxadiazoles. nih.govmdpi.comacs.org These heterocyclic systems are themselves prevalent in many biologically active compounds. The synthesis of N-substituted amidines from nitriles and amines is an active area of research, with methods developed to overcome the traditional limitations of direct addition. nih.govmdpi.com

Significance of Fluorine and Methoxy (B1213986) Moieties in Aromatic Systems within Chemical Research

The introduction of fluorine atoms and methoxy groups onto aromatic rings is a widely used strategy in modern drug design to fine-tune the properties of a molecule. researchgate.net

Fluorine Moiety: The substitution of a hydrogen atom with fluorine, its bioisostere, can profoundly impact a molecule's biological profile. nih.gov Due to its high electronegativity and the strength of the carbon-fluorine (C-F) bond, fluorine can block sites on a molecule that are susceptible to metabolic breakdown, thereby increasing the compound's metabolic stability and duration of action. acs.org The powerful electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups, which influences a molecule's solubility and how it interacts with biological targets. researchgate.net Furthermore, the strategic placement of fluorine can improve a molecule's ability to permeate cell membranes. In some cases, an electrostatic interaction between a C-F bond and a nearby N-H bond can effectively shield the hydrogen bond, enhancing permeability. acs.org

The combined presence of both a fluorine atom and a methoxy group on a benzamidine scaffold, as in 2-Fluoro-5-methoxy-benzamidine, creates a unique combination of electronic and steric properties, making it a valuable and precisely tuned building block for chemical synthesis.

Establishing the Academic Research Landscape for this compound and its Derivatives

The academic and industrial research landscape for this compound is primarily defined by its role as a specialized chemical intermediate in the synthesis of more complex, high-value molecules, particularly for pharmaceutical applications. While extensive studies focusing solely on the properties of this compound are not prominent in the literature, its value is evident from its use as a precursor in synthetic pathways.

The synthesis of this compound itself would likely proceed from the corresponding nitrile, 2-fluoro-5-methoxybenzonitrile. A common and well-established method for converting nitriles to amidines is the Pinner reaction. organic-chemistry.org This process typically involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate imino ether salt (a Pinner salt), which is then reacted with ammonia (B1221849) to yield the final benzamidine hydrochloride. orgsyn.orgnih.gov Alternative modern methods include copper-catalyzed reactions or the reduction of intermediate amidoximes. mdpi.comcapes.gov.br

The utility of this specific substitution pattern is highlighted in patent literature, which provides insight into its application. For example, a patent discloses the use of a closely related derivative, 5-fluoro-2-methoxy-benzoyl chloride, as a key intermediate in the multi-step synthesis of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide. google.com This complex molecule is designed for therapeutic use, and the patent details the process of coupling the "5-fluoro-2-methoxy-benzoyl" moiety to build the final product. google.com This demonstrates the role of the 2-fluoro-5-methoxy aromatic motif as an integral component in the construction of advanced pharmaceutical candidates.

Furthermore, research into similarly substituted benzamidines, such as 5-bromo-2-fluoro-benzamidine, underscores their application as building blocks for creating new pharmaceuticals and as scaffolds for investigating enzyme inhibition. evitachem.com The synthesis of various heterocyclic derivatives from substituted benzamidines for applications like antimicrobial agents is also an active area of research, highlighting a potential pathway for the use of this compound. mdpi.com

Below is a data table summarizing the key chemical properties of this compound.

PropertyValueSource
IUPAC Name 2-fluoro-5-methoxybenzenecarboximidamide nih.gov
Molecular Formula C8H9FN2O nih.gov
Molecular Weight 168.17 g/mol nih.gov
CAS Number 152335-99-4 nih.gov
Synonyms 2-Fluoro-5-methoxybenzimidamide nih.gov

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

2-fluoro-5-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H9FN2O/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H3,10,11)

InChI Key

MDYWGSMXQAZVDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C(=N)N

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 2 Fluoro 5 Methoxy Benzamidine

Established Synthetic Routes to Benzamidines and Related Fluorinated Aromatic Compounds

The synthesis of benzamidines, including fluorinated analogues like 2-Fluoro-5-methoxy-benzamidine, has traditionally been approached through several key pathways. These methods often utilize readily available starting materials and have been refined over time to improve yields and purity.

Nitrile-Based Precursor Strategies for Amidines

The conversion of nitriles to amidines is a cornerstone of benzamidine (B55565) synthesis. lookchem.com This transformation is critical for producing a variety of pharmacologically active molecules. lookchem.com

One of the most widely used methods is the Pinner reaction . This reaction involves treating a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ether hydrochloride, also known as a Pinner salt. tandfonline.comorgsyn.orgorganic-chemistry.org This intermediate is then treated with ammonia (B1221849) or an amine to yield the desired amidine. tandfonline.comorganic-chemistry.org While effective, the Pinner method can be sensitive to acid-labile functional groups. lookchem.com

Another important nitrile-based strategy involves the formation of an amidoxime (B1450833) intermediate . Benzamidines can be prepared from benzonitriles by first converting them to benzamidoximes, which are then catalytically hydrogenated. capes.gov.brtandfonline.com This method offers an alternative to the Pinner reaction and can be advantageous when dealing with sensitive substrates. lookchem.com For instance, the synthesis of certain benzamidine-containing fibrinogen antagonists saw significantly improved yields with the amidoxime route compared to methods that were incompatible with acid-labile ester groups. lookchem.com

More recent developments include direct copper-catalyzed reactions of nitriles with amines, offering a more direct conversion. lookchem.commdpi.com

MethodIntermediateKey ReagentsAdvantagesDisadvantages
Pinner ReactionImino ether (Pinner salt)Nitrile, Alcohol, Anhydrous HCl, Ammonia/AmineWidely applicable, uses common reagents. tandfonline.comorgsyn.orgSensitive to acid-labile groups, can result in byproducts. lookchem.comresearchgate.net
Amidoxime RouteAmidoximeNitrile, Hydroxylamine, Reducing agent (e.g., catalytic hydrogenation)Milder conditions, compatible with some sensitive functional groups. lookchem.comcapes.gov.brtandfonline.comMay require an additional reduction step.
Direct Catalytic AmidationNone (direct conversion)Nitrile, Amine, Transition metal catalyst (e.g., Copper)More direct, potentially fewer steps. lookchem.commdpi.comCatalyst cost and removal can be a consideration.

Imidate Ester Routes to Benzamidines

The formation of an imidate ester is a key step in the Pinner reaction and represents a versatile intermediate in benzamidine synthesis. researchgate.net Imidates are typically synthesized through the alcoholysis of nitriles. semanticscholar.org Once formed, the imidate can react with various nucleophiles, including amines, to produce the corresponding amidine. organic-chemistry.org The reactivity of the imidate ester's electrophilic carbon atom allows for the formation of diverse molecular scaffolds.

Direct Amidation and Related Pathways

Direct amidation methods offer a more streamlined approach to amide and, subsequently, amidine synthesis. Recent research has focused on the direct synthesis of amides from benzonitriles and benzylic alcohols using a potassium tert-butoxide (KOt-Bu)-mediated process. acs.orgresearchgate.net This transition-metal-free method proceeds via a hydrogen transfer reduction. acs.org

Furthermore, copper-catalyzed electrochemical C-H amidation reactions have been developed, using nitriles as an amino source under mild conditions. rsc.org This approach aligns with the principles of green chemistry by operating at room temperature and avoiding harsh oxidants. rsc.org The synthesis of amidines can also be achieved through the electrophilic activation of amides with reagents like trifluoromethanesulfonic anhydride, followed by the addition of an amine. researchgate.net

Chemo- and Regioselective Synthesis: Control and Optimization in Fluorinated Aromatic Systems

The synthesis of fluorinated aromatic compounds like this compound presents unique challenges related to controlling the position and reactivity of the fluorine substituent.

Controlling regioselectivity is a significant hurdle in fluorination reactions, especially in complex aromatic systems. numberanalytics.com The electronic properties of the fluorine atom and other substituents on the aromatic ring heavily influence the outcome of subsequent reactions.

Chemoselectivity is also a critical consideration. numberanalytics.com The high reactivity of some fluorinating agents can lead to undesired side reactions. numberanalytics.com Recent advancements have focused on developing new fluorinating agents and transition metal-catalyzed methods to achieve more selective fluorination. numberanalytics.com For example, pentafluoropyridine (B1199360) has been utilized as a versatile building block that can undergo regioselective transformations. nih.gov The development of chemo- and stereoselective methods for the synthesis of fluorinated enamides from ynamides using HF/Pyridine highlights the ongoing efforts to control reactivity in fluorinated systems. acs.org

Sustainable and Scalable Synthetic Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound.

Green Chemistry Principles in Benzamidine Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. chemmethod.com In the context of benzamidine synthesis, this translates to developing methods that are more environmentally friendly and economically viable. sphinxsai.com

Key green chemistry strategies applicable to benzamidine synthesis include:

Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives like water or polyethylene (B3416737) glycol (PEG). chemmethod.com

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. chemmethod.comrcsi.science This includes the use of metal complexes, nanoparticles, and even solvent-free conditions. chemmethod.comsphinxsai.comrcsi.science

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. sphinxsai.com

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. chemmethod.com

Catalytic Approaches for Enhanced Synthetic Efficiency

Metal-based catalysts are prominent in contemporary amidine synthesis. scielo.br Copper catalysts, for instance, have been effectively used for the oxidative synthesis of N-substituted amidines from nitriles and amines. sciforum.net One developed protocol utilizes Copper(I) chloride (CuCl) as the catalyst, cesium carbonate (Cs2CO3) as the base, and 2,2'-bipyridine (B1663995) as a ligand under an oxygen atmosphere, affording a variety of N-substituted benzamidines in good to excellent yields. sciforum.net Similarly, Copper(II) triflate has been employed to catalyze a three-component reaction between a nitrile, a sulfonamide, and a diazo compound, producing disubstituted amidines with high efficiency. scielo.br Another approach describes the use of CuBr in the presence of K2CO3 for the synthesis of 2-arylbenzimidazoles from 1-fluoro-2-nitrobenzene (B31998) and benzamidine hydrochlorides, showcasing copper's role in facilitating intramolecular cyclization reactions. researchgate.net

Lewis acids like aluminum chloride (AlCl3) have also been reinvestigated to optimize the synthesis of N-arylbenzamidines from benzonitriles and anilines. researchgate.net By pre-forming the nitrile-Lewis acid complex before adding the aniline, milder reaction conditions can be employed, leading to significantly higher yields. researchgate.net Other catalytic systems involve palladium, platinum, and iron. scielo.brrsc.org For example, iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) has been reported as a low-cost catalyst for synthesizing benzamidines from nitriles and primary amines. rsc.org

Catalytic hydrogenation represents another crucial strategy, particularly for the reduction of benzamidoxime (B57231) intermediates, which can be formed from the corresponding benzonitrile. google.comgoogle.com Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are commonly used for this reduction step. google.com A method using an ionic liquid-supported nano-metal catalyst has been disclosed for the hydrogenation of benzamidoxime to the final benzamidine, highlighting the high activity and recoverability of modern catalytic systems. google.com

The table below summarizes various catalytic systems used in the synthesis of amidine derivatives, which are applicable principles for the synthesis of this compound.

Catalyst SystemReactantsProduct TypeKey Features
CuCl / Cs2CO3 / 2,2'-bipyridineAromatic Nitriles, AminesN-Substituted BenzamidinesOne-step, environmentally benign oxidative protocol. sciforum.net
AlCl3 (Lewis Acid)Benzonitrile, AnilineN-ArylbenzamidinesMilder conditions and higher yields via pre-formation of nitrile-Lewis acid complex. researchgate.net
Fe(NO₃)₃·9H₂ONitriles, Primary AminesBenzamidinesLow-cost and readily available iron catalyst. rsc.org
Ionic Liquid-Supported Nano-metalBenzamidoximeBenzamidineHigh activity and catalyst is recoverable. google.com
Raney Ni or Pd/CBenzamidoximeBenzamidineStandard catalytic hydrogenation for reduction of the oxime intermediate. google.com

Design and Preparation of Key Synthetic Precursors

The synthesis of 2-Fluoro-5-methoxybenzonitrile can be approached from several starting materials. While specific routes for this exact compound are proprietary or embedded in complex syntheses, general methodologies for analogous compounds provide a clear blueprint. For instance, the synthesis of the related 2-fluoro-5-formylbenzonitrile (B141211) has been described starting from o-fluorobenzonitrile. google.com This process involves a reaction with an aldehyde (like paraformaldehyde) and a halide under acidic conditions to introduce a functional group at the 5-position, which is then oxidized to the target formyl group. google.com A similar strategy could be envisioned where a methoxy (B1213986) group or its precursor is introduced.

Another common strategy involves starting with a commercially available, appropriately substituted benzene (B151609) ring and building the nitrile functionality. For example, a synthetic pathway could begin with 2-Fluoro-5-methoxybenzaldehyde (B34865) . sigmaaldrich.com This aldehyde can be converted to an oxime by reaction with hydroxylamine, followed by dehydration to yield the target 2-Fluoro-5-methoxybenzonitrile.

Alternatively, syntheses can start from even simpler precursors. A patent for a related compound, 5-bromo-2-fluoro-benzamidine, details a multi-step process beginning with nitration of an aromatic compound, followed by reduction of the nitro group to an amine, and subsequent functional group interconversions like bromination and fluorination. evitachem.com A plausible route to 2-Fluoro-5-methoxybenzonitrile could therefore start from 4-methoxyaniline, followed by diazotization and fluorination (Schiemann reaction), and finally, a Sandmeyer-type reaction to introduce the cyano group.

The table below outlines a potential synthetic sequence for the key precursor, 2-Fluoro-5-methoxybenzonitrile, based on established chemical transformations.

StepStarting MaterialReagents and ConditionsIntermediate/ProductPurpose
12-Fluoro-5-methoxybenzaldehydeHydroxylamine hydrochloride (NH2OH·HCl), Base (e.g., Pyridine)2-Fluoro-5-methoxybenzaldoximeFormation of the oxime from the aldehyde.
22-Fluoro-5-methoxybenzaldoximeDehydrating agent (e.g., Acetic anhydride, SOCl2)2-Fluoro-5-methoxybenzonitrile Dehydration of the oxime to form the nitrile group.
32-Fluoro-5-methoxybenzonitrile 1. HCl/Ethanol (B145695) 2. AmmoniaThis compound Pinner reaction: conversion of the nitrile to the final amidine product. researchgate.netscielo.br

This systematic approach to precursor design ensures that the complex functionalities of the target molecule are installed efficiently, paving the way for the final catalytic conversion to this compound.

Chemical Reactivity and Transformation Pathways of 2 Fluoro 5 Methoxy Benzamidine

Reactions at the Amidine Functional Group

The benzamidine (B55565) moiety, with its C(=NH)NH2 structure, is a potent nucleophile and a common precursor in cyclization reactions.

Nucleophilic Acyl Substitution and Condensation Reactions

The two nitrogen atoms of the amidine group are nucleophilic and can readily react with electrophilic partners. In nucleophilic acyl substitution, 2-Fluoro-5-methoxy-benzamidine can react with acylating agents like acyl chlorides or anhydrides. This reaction typically occurs at the NH2 group, leading to the formation of N-acylated benzamidine derivatives. The specific product distribution can be influenced by reaction conditions and the nature of the acylating agent.

Condensation reactions with carbonyl compounds are also characteristic of benzamidines. For instance, reaction with α-haloketones can provide a synthetic route to substituted imidazoles. wikipedia.org Similarly, condensation with β-dicarbonyl compounds or their equivalents is a classical method for constructing pyrimidine (B1678525) rings. nih.gov

Cyclization Reactions Utilizing the Benzamidine Moiety

The N-C-N fragment of the benzamidine group is an ideal synthon for building nitrogen-containing heterocycles. It can act as a dinucleophile in cyclocondensation reactions with various electrophiles. For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles can lead to the formation of six-membered rings like pyrimidines. nih.govresearchgate.net This reactivity is fundamental to the construction of fused heterocyclic systems, such as quinazolines, when reacting with appropriately substituted ortho-functionalized benzaldehydes or related compounds. researchgate.net

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Fluorinated and Methoxylated Ring

The reactivity of the benzene (B151609) ring is modulated by the directing effects of its three substituents: the amidine, the fluorine atom, and the methoxy (B1213986) group.

Methoxy Group (-OCH3) : A strong activating, ortho, para-directing group due to its potent +M (mesomeric) effect.

Fluoro Group (-F) : A deactivating group due to its strong -I (inductive) effect, but it is also ortho, para-directing because of its +M effect. researchgate.netresearchgate.net

Amidine Group [-C(NH)NH2] : A deactivating, meta-directing group due to its -I and -M effects.

In electrophilic aromatic substitution , the powerful activating effect of the methoxy group at position 5 is expected to dominate, directing incoming electrophiles primarily to the ortho position (C4 and C6). The fluorine atom at C2 and the amidine at C1 will sterically hinder attack at C6, making C4 the most probable site for substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would likely yield the 4-substituted-2-fluoro-5-methoxy-benzamidine as the major product. youtube.com

Nucleophilic aromatic substitution (SNAr) is also a significant pathway, facilitated by the presence of the fluorine atom, which can act as a leaving group. wikipedia.orgyoutube.com For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov While the methoxy group is electron-donating, intramolecular cyclization reactions can overcome this barrier. For instance, in reactions analogous to the synthesis of quinazolines from o-fluorobenzaldehydes and amidines, the nitrogen of an external reagent can attack the carbon bearing the fluorine, leading to cyclization via displacement of the fluoride (B91410) ion. researchgate.net

Formation of Complex Heterocyclic Systems from this compound

The true synthetic utility of this compound lies in its capacity to serve as a scaffold for constructing diverse heterocyclic structures, leveraging the reactivity of both the amidine group and the substituted aromatic ring.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Imidazoles, Triazoles)

The benzamidine functionality is a cornerstone for the synthesis of numerous nitrogen-containing heterocycles. nih.govrsc.org

Pyrimidines : Condensation of this compound with 1,3-dicarbonyl compounds, enones, or other suitable three-carbon synthons is a direct route to substituted pyrimidines. nih.govnih.gov The resulting pyrimidines would bear the 2-fluoro-5-methoxyphenyl group at the 2-position.

Imidazoles : Reaction with α-halo ketones or α-hydroxy ketones provides a pathway to 2,4-disubstituted imidazoles, where the 2-fluoro-5-methoxyphenyl group would be at the 2-position of the imidazole (B134444) ring. wikipedia.orgresearchgate.netwjpsonline.com

Triazoles : While direct synthesis from the amidine is less common, benzamidine derivatives can be incorporated into more complex structures that subsequently form triazole rings. sioc-journal.cnnih.govnih.gov For example, a benzamidine can be modified to introduce a hydrazide or azide (B81097) functionality, which can then undergo cyclization to form a triazole ring. nih.govresearchgate.netnih.gov

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful one-pot processes that combine three or more reactants to form a complex product, incorporating most of the atoms from the starting materials. beilstein-journals.org The amidine functional group can participate in such reactions. For instance, in reactions like the Ugi or Passerini MCRs, which typically involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, the amidine could potentially act as the amine component. This would allow for the rapid assembly of diverse molecular scaffolds containing the 2-fluoro-5-methoxyphenyl moiety, offering an efficient pathway to novel compound libraries.

Lack of Specific Research Data on Derivatization of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research findings detailing the derivatization of the fluorine and methoxy substituents of the compound this compound could be located. Consequently, it is not possible to provide the detailed research findings and data tables requested for the specified article section.

The derivatization of similar aromatic compounds typically involves well-established chemical principles. For instance, the fluorine substituent on an aromatic ring can often be displaced via nucleophilic aromatic substitution (SNAr) reactions. This process involves the attack of a nucleophile and the subsequent departure of the fluoride ion, a reaction that is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring.

Similarly, the methoxy group (-OCH3) can be transformed, most commonly through ether cleavage. This reaction typically requires strong acids, such as hydrobromic acid (HBr) or boron tribromide (BBr3), to convert the methoxy group into a hydroxyl group (-OH), which can then serve as a point for further derivatization.

However, without specific experimental data for this compound, any discussion of reaction conditions, reagents, and resulting products would be purely speculative. Providing such theoretical information would not adhere to the strict requirement for scientifically accurate and detailed research findings for this specific compound. Therefore, the construction of the requested section with the necessary data tables cannot be fulfilled at this time.

Structural Modifications and Analog Development Based on the 2 Fluoro 5 Methoxy Benzamidine Scaffold

Design Principles for Structural Diversity in Benzamidine (B55565) Analogs

The design of benzamidine analogs is a systematic process aimed at exploring the chemical space around the core scaffold to identify compounds with improved potency, selectivity, and pharmacokinetic properties. Key principles guiding this process include the modulation of physicochemical properties and the use of computational modeling to predict molecular interactions.

Modulation of Physicochemical Properties: A primary goal in analog design is to fine-tune properties such as lipophilicity, which influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The lipophilicity of benzamidine derivatives can be significantly altered by the introduction of different substituents on the aromatic ring or the amidine nitrogen atoms. For instance, the presence of a hydroxyl group can increase polarity, while alkyl groups increase lipophilicity. Steric hindrance and intramolecular hydrogen bonding, influenced by the positioning of substituents, can also paradoxically affect these properties by masking polar groups.

Computational and SAR-Guided Design: Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features contribute to biological activity. Preliminary SAR data can indicate that certain substituents, such as a chlorine atom or a nitro-group on the phenyl ring, may decrease activity and should be avoided. Molecular docking simulations are another cornerstone of modern drug design, allowing researchers to predict the binding affinity and orientation of designed analogs within the active site of a biological target. This computational approach helps prioritize the synthesis of compounds that are most likely to exhibit the desired biological effect.

Design PrincipleObjectiveKey Considerations
Lipophilicity Modulation Optimize ADME propertiesSubstituent effects (hydroxyl, alkyl), intramolecular hydrogen bonding, steric hindrance.
Structure-Activity Relationship (SAR) Identify key structural features for activityAnalysis of substituent effects (e.g., electron-donating vs. withdrawing) on biological potency.
Molecular Docking Predict binding affinity and modeIn-silico screening of virtual compounds to prioritize synthetic targets.

Synthesis of N-Substituted and N,N'-Disubstituted Benzamidine Analogues

Modification of the amidine functional group by introducing substituents on one or both nitrogen atoms is a common strategy to modulate basicity and interaction patterns. The synthesis of these N-substituted analogs can be achieved through several reliable methods.

A prevalent method for preparing N-arylamidines involves the palladium-catalyzed N-arylation of aryl and alkyl amidines with a range of aryl bromides, chlorides, and triflates. nih.gov This approach demonstrates excellent selectivity for monoarylation and proceeds in short reaction times. nih.gov Another established route is the variation of the Pinner reaction, which involves the addition of an amine (like aniline) to an activated nitrile or amide. nih.gov

Copper-catalyzed reactions have also been successfully employed for the N-arylation of amidines. For example, the reaction of amidines with aryl boronic acids in the presence of a copper catalyst can produce N-arylated amidines, which can then be used in subsequent annulation reactions to build more complex heterocyclic systems. rsc.org These methods provide a robust toolkit for creating a library of N-substituted benzamidines, enabling a thorough exploration of how substitutions at this position impact biological activity.

Exploration of Aromatic Ring Substituent Variations in Benzamidines

Varying the substituents on the aromatic ring of the benzamidine scaffold is a powerful strategy for fine-tuning the electronic properties and steric profile of the molecule. The nature of the existing substituents on the benzene (B151609) ring profoundly influences the position of any subsequent substitution, a principle governed by the electronic effects of those groups.

Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors for electrophilic aromatic substitution.

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. Examples include hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl groups. These groups direct incoming electrophiles to the ortho and para positions.

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less reactive. Examples include nitro (-NO₂), cyano (-CN), and carbonyl groups (-CHO, -COR). Most deactivating groups direct incoming electrophiles to the meta position.

Halogens: Halogens (e.g., -F, -Cl) are an exception; they are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can donate electron density through resonance. chemistrysteps.com

These directing effects are a consequence of the stability of the carbocation intermediate (the sigma complex) formed during the reaction. For ortho- and para-directing groups, resonance structures place the positive charge adjacent to the substituent, where it can be stabilized. For meta-directing deactivating groups, the meta position avoids placing the positive charge directly adjacent to the electron-withdrawing group, which would be highly destabilizing. youtube.com

In the context of 2-fluoro-5-methoxy-benzamidine, the fluorine atom is a weakly deactivating ortho-, para-director, while the methoxy group is a strongly activating ortho-, para-director. Understanding these principles is essential for planning the synthesis of new analogs with specific substitution patterns.

Substituent TypeElectronic EffectRing ReactivityDirecting PositionExamples
Activating Electron-donatingIncreasesOrtho, Para-OH, -OCH₃, -NH₂, -Alkyl
Deactivating (Halogens) Inductively withdrawing, Resonantly donatingDecreasesOrtho, Para-F, -Cl, -Br, -I
Deactivating Electron-withdrawingDecreasesMeta-NO₂, -CN, -SO₃H, -COR

Regioselective Functionalization Strategies for Complex Analog Generation

Creating complex and precisely substituted analogs requires synthetic methods that offer high regioselectivity. Modern organic synthesis has increasingly turned to transition-metal-catalyzed C-H (carbon-hydrogen) bond functionalization, which allows for the direct conversion of C-H bonds into new C-C or C-N bonds at specific positions.

The key to achieving regioselectivity in these reactions is the use of a directing group . mdpi.com A directing group is a functional group within the substrate that coordinates to the metal catalyst and positions it over a specific C-H bond, typically in the ortho position. mdpi.com The amidine group itself can serve as an effective directing group in certain transformations. rsc.org

For instance, rhodium(III)-catalyzed oxidative coupling of N-aryl benzamidines with alkynes has been shown to proceed with excellent regioselectivity, with C-H activation occurring at the C-phenyl ring. rsc.org Similarly, palladium-catalyzed reactions using a primary amide directing group can achieve regioselective ortho-benzylation of C-H bonds. researchgate.net

While ortho-functionalization is the most common outcome of directing group strategies, methods for achieving meta selectivity are also being developed. nih.gov These often involve the use of specialized ligands or transient mediators that create a steric environment favoring functionalization at the more distant meta position. nih.gov These advanced strategies enable the controlled and predictable synthesis of complex benzamidine analogs that would be difficult to access through traditional electrophilic substitution reactions, thereby expanding the structural diversity available for drug discovery programs.

Role As a Privileged Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Chemical Scaffolds

Benzamidines are well-documented precursors for a variety of heterocyclic compounds, owing to the reactive nature of the amidine functional group. This reactivity allows for their participation in cyclocondensation reactions to form diverse and complex molecular architectures.

A plausible synthetic pathway to 2-Fluoro-5-methoxy-benzamidine would likely involve the conversion of a corresponding nitrile. The synthesis of the precursor, 2-Fluoro-5-methoxybenzonitrile, can be achieved from 2-fluoro-5-methoxybenzaldehyde (B34865) oxime. chemicalbook.com A common method for converting a nitrile to a benzamidine (B55565) is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which can then be treated with ammonia (B1221849) to yield the corresponding amidine. tandfonline.comwikipedia.orgnrochemistry.comorganic-chemistry.org

Once obtained, this compound could serve as a valuable building block. For instance, benzamidines are known to react with various reagents to form heterocyclic rings. The condensation of benzamidine with haloketones can provide a synthetic route to 2,4-disubstituted imidazoles. wikipedia.org Furthermore, a green [4+2] annulation strategy involving aminobenzyl phosphonium (B103445) salts and benzamidine hydrochlorides has been reported for the synthesis of 1,4-dihydroquinazolines. acs.org The presence of the fluoro and methoxy (B1213986) groups on the phenyl ring of this compound would be expected to influence the electronic properties and reactivity of these resulting heterocyclic systems, offering a handle for fine-tuning their chemical and physical characteristics.

The following table illustrates the types of heterocyclic scaffolds that can be synthesized from benzamidine precursors.

PrecursorReagentResulting ScaffoldReference
BenzamidineHaloketone2,4-Disubstituted Imidazole (B134444) wikipedia.org
Benzamidine HydrochlorideAminobenzyl Phosphonium Salt1,4-Dihydroquinazoline acs.org
Benzamidine DerivativesVariousFused Heterocycles nih.gov

Application in Supramolecular Chemistry and Ligand Design

The benzamidine moiety is a recognized pharmacophore, particularly in the design of inhibitors for serine proteases such as trypsin, thrombin, and plasmin. wikipedia.orgbio-world.comcaymanchem.com It acts as a reversible competitive inhibitor by binding to the active site of these enzymes. wikipedia.org The design of phenylglycine-containing benzamidine carboxamides has been explored for the development of potent and selective inhibitors of factor Xa, a critical enzyme in the blood coagulation cascade. nih.gov

The specific substitutions on this compound could offer advantages in ligand design. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity for a target protein. The methoxy group can influence the solubility and metabolic stability of a potential drug candidate. In the context of supramolecular chemistry, benzamidine derivatives have been utilized in the development of multivalent inhibitors, where multiple benzamidine units are connected by linkers to enhance binding affinity through mechanisms like the chelate effect and statistical rebinding. nih.gov The unique electronic and steric properties of this compound would make it an interesting candidate for incorporation into such multivalent systems.

The inhibitory activity of various benzamidine derivatives against different serine proteases is highlighted in the table below.

Benzamidine DerivativeTarget EnzymeInhibition Constant (Ki)Reference
BenzamidineTrypsin35 µM caymanchem.com
BenzamidinePlasmin350 µM caymanchem.com
BenzamidineThrombin220 µM caymanchem.com
Phenylglycine containing benzamidine carboxamidesFactor XaPotent Inhibition nih.gov

Contributions to Polymer Chemistry and Advanced Material Precursor Synthesis

While the direct application of this compound in polymer chemistry is not documented, the investigation of related compounds suggests potential in this area. For instance, 4-Fluoro-Benzamidine hydrochloride has been explored for its properties in creating advanced materials, including polymers with unique thermal and mechanical characteristics. nrochemistry.com The presence of the reactive amidine group allows for its incorporation into polymer backbones or as a pendant group, potentially imparting specific functionalities to the resulting material.

The fluorine atom in this compound could contribute to enhanced thermal stability and chemical resistance in a polymer, properties that are highly desirable in advanced materials. The methoxy group could influence the polymer's solubility and processing characteristics. Further research would be needed to explore the polymerization of this compound or its derivatives and to characterize the properties of the resulting polymers.

Utilization in Non-Biologically Active Chemical Research (e.g., Analytical Reagents, Dyes)

The use of benzamidine derivatives as analytical reagents is another area of potential application. Benzamidine hydrochloride is employed in assays to detect and quantify protease activity, aiding in the diagnosis of certain medical conditions. chemimpex.com The specific spectroscopic properties imparted by the fluoro and methoxy substituents in this compound could potentially be exploited for the development of novel analytical probes or sensors.

In the realm of dyes, while benzidine-based dyes are known, they are a distinct class of compounds with significant health concerns due to their metabolism to the carcinogen benzidine. cdc.govepa.govepa.govnih.govcdc.gov There is no indication that this compound would be used in a similar manner. However, the chromophoric properties of the substituted aromatic ring could make it a precursor for the synthesis of specialized dyes for research purposes, where the fluorine and methoxy groups could be used to tune the absorption and emission spectra.

Theoretical Chemistry and Computational Investigations of 2 Fluoro 5 Methoxy Benzamidine

Quantum Chemical Characterization of Electronic Structure and Molecular Conformation

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, would be essential to characterize the electronic structure and molecular conformation of 2-fluoro-5-methoxy-benzamidine. These calculations could provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. The presence of the fluorine and methoxy (B1213986) substituents on the benzene (B151609) ring, along with the amidine group, would likely lead to a non-planar conformation to minimize steric hindrance.

The electronic structure would be influenced by the interplay of the electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methoxy group. This would create a specific distribution of electron density across the aromatic ring and the amidine functional group. Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal regions of high and low electron density, which are crucial for understanding the molecule's reactivity.

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling could be employed to investigate the reaction pathways and mechanisms involving this compound. For instance, its role as a potential inhibitor of certain enzymes could be explored through molecular docking simulations to predict binding modes and affinities. Transition state theory combined with quantum chemical calculations could elucidate the energy barriers and reaction coordinates for various transformations, such as its synthesis or degradation. These models would help in understanding the step-by-step process of bond formation and breakage, identifying key intermediates and transition states.

Prediction of Reactivity and Selectivity in Organic Transformations via Computational Tools

Computational tools can predict the reactivity and selectivity of this compound in various organic transformations. By calculating electrostatic potential maps, one could identify the nucleophilic and electrophilic sites within the molecule. The amidine group, with its nitrogen atoms, is expected to be a primary site for nucleophilic attack or protonation. The aromatic ring's reactivity towards electrophilic substitution would be modulated by the activating methoxy group and the deactivating fluorine atom. Computational models could predict the regioselectivity of such reactions, indicating which position on the ring is most likely to react.

Analysis of Fluorine and Methoxy Group Effects on Molecular Properties through Computational Methods

The fluorine and methoxy groups significantly influence the molecular properties of this compound. Computational methods can quantify these effects. The strong electronegativity of the fluorine atom would lead to a localized polarization of the C-F bond and would influence the acidity of nearby protons. The methoxy group, a strong π-donor, would increase the electron density in the aromatic ring, affecting its reactivity and the basicity of the amidine group. Computational analyses, such as Natural Bond Orbital (NBO) analysis, could provide detailed information on charge distribution and intramolecular interactions, such as hydrogen bonding, which are influenced by these substituents.

Structure-Reactivity Relationship Studies via Computational Tools

Computational tools are invaluable for establishing structure-reactivity relationships. For a series of related benzamidine (B55565) derivatives, computational studies could correlate various calculated molecular descriptors (e.g., atomic charges, orbital energies, dipole moments) with experimentally observed reactivity. For this compound, these studies could help in understanding how the specific substitution pattern on the benzene ring fine-tunes its chemical behavior. This knowledge is crucial for the rational design of new molecules with desired properties, for example, in the development of new pharmaceuticals or materials.

Advanced Analytical Methodologies for Investigating 2 Fluoro 5 Methoxy Benzamidine Chemistry

Spectroscopic Techniques Applied to Reaction Pathway Elucidation

Spectroscopic techniques are indispensable for gaining real-time insights into reaction mechanisms and for monitoring the transformation of functional groups.

In-situ or real-time NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions directly in the NMR tube. This method allows for the identification and quantification of reactants, intermediates, products, and byproducts as a function of time, providing invaluable data for kinetic and mechanistic studies.

For reactions involving 2-Fluoro-5-methoxy-benzamidine, both ¹H and ¹⁹F NMR spectroscopy would be particularly informative. The presence of the fluorine atom provides a sensitive NMR probe with a wide chemical shift range and high sensitivity, making ¹⁹F NMR an excellent tool for tracking changes in the electronic environment of the fluorine atom throughout a reaction. For instance, in a substitution reaction at the aromatic ring, the chemical shift of the fluorine atom would be expected to change significantly, allowing for the clear differentiation of the starting material from any intermediates or the final product.

Key Applications of In-situ NMR:

Reaction Kinetics: By acquiring spectra at regular intervals, the concentration of reactants and products can be plotted against time to determine reaction rates and orders.

Intermediate Detection: Transient or unstable intermediates that are difficult to isolate can often be observed and characterized directly in the reaction mixture.

Mechanistic Elucidation: The identification of intermediates and the observation of their formation and consumption can provide direct evidence for a proposed reaction mechanism.

Hypothetical In-situ ¹⁹F NMR Data for a Reaction of this compound:

Time (min)Reactant Peak Integral (δ -120 ppm)Intermediate Peak Integral (δ -115 ppm)Product Peak Integral (δ -135 ppm)
01.000.000.00
100.750.150.10
300.300.250.45
600.050.100.85
1200.000.001.00

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are highly complementary and can be used to monitor the progress of a reaction by observing the appearance or disappearance of characteristic vibrational bands.

In the context of this compound chemistry, IR and Raman spectroscopy would be instrumental in monitoring the transformations of the benzamidine (B55565) functional group, as well as any reactions involving the fluoro and methoxy (B1213986) substituents. For example, in a reaction where the amidine group is hydrolyzed to a carboxylic acid, the disappearance of the C=N and N-H stretching vibrations of the amidine and the appearance of the characteristic broad O-H and C=O stretching bands of the carboxylic acid could be readily monitored.

Characteristic Vibrational Frequencies for this compound:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=N (Amidine)Stretching1650 - 1690
N-H (Amidine)Stretching3100 - 3500
C-F (Aromatic)Stretching1100 - 1400
C-O (Methoxy)Stretching1000 - 1300
Aromatic C=CStretching1450 - 1600

In-situ IR spectroscopy, often utilizing an attenuated total reflectance (ATR) probe, can be used for real-time reaction monitoring, providing complementary data to in-situ NMR. Raman spectroscopy is particularly useful for analyzing aqueous solutions and for studying symmetric vibrations that may be weak in the IR spectrum.

Mass Spectrometry Techniques for Intermediates and Product Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It is an essential tool for identifying reaction intermediates and for confirming the molecular weight of the final products in the synthesis of this compound and its derivatives.

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Applications of Mass Spectrometry:

Reaction Monitoring: By analyzing aliquots of a reaction mixture over time, MS can be used to track the formation of products and the consumption of reactants.

Intermediate Identification: The detection of ions corresponding to the mass of proposed reaction intermediates can provide strong evidence for a particular reaction pathway.

Product Characterization: Confirmation of the molecular weight of the final product is a critical step in its characterization.

Impurity Profiling: MS can be used to identify and quantify impurities in the final product.

Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for the analysis of small organic molecules like this compound. Coupling a mass spectrometer to a liquid chromatograph (LC-MS) allows for the separation of components in a mixture prior to their detection by MS, providing a powerful tool for the analysis of complex reaction mixtures.

Chromatographic Methods for Reaction Monitoring, Separation, and Purity Assessment

Chromatographic techniques are fundamental for the separation, identification, and quantification of compounds in a mixture. High-performance liquid chromatography (HPLC) is the most widely used chromatographic method for the analysis of pharmaceutical compounds and is essential for the study of this compound.

Applications of HPLC:

Reaction Monitoring: HPLC can be used to monitor the progress of a reaction by quantifying the concentration of reactants and products over time.

Separation of Isomers: In cases where a reaction may produce isomeric products, HPLC can be used to separate and quantify each isomer.

Purity Assessment: HPLC is the primary method for determining the purity of the final product. By developing a suitable method, even small amounts of impurities can be detected and quantified.

Preparative Chromatography: HPLC can also be used on a larger scale to purify the final product from any unreacted starting materials or byproducts.

A typical HPLC method for the analysis of this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Example HPLC Method Parameters for Purity Assessment:

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

X-ray Diffraction Analysis of Synthesized Derivatives and Co-crystals

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. For this compound and its derivatives, single-crystal X-ray diffraction can provide unambiguous proof of structure, including the confirmation of stereochemistry and the detailed analysis of intermolecular interactions in the solid state.

Information Obtained from X-ray Diffraction:

Molecular Structure: Provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms in the molecule.

Crystal Packing: Reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular forces such as hydrogen bonding and π-π stacking.

Polymorphism: Can be used to identify and characterize different crystalline forms (polymorphs) of a compound, which can have different physical properties.

Co-crystal Formation: Can confirm the formation of co-crystals, where the target molecule crystallizes with another molecule in a defined stoichiometric ratio.

The structural information obtained from X-ray diffraction is invaluable for understanding the structure-property relationships of this compound and its derivatives, and for guiding the design of new molecules with desired properties. While a crystal structure for this compound itself may not be publicly available, analysis of similar fluorinated benzamide (B126) structures in the Cambridge Structural Database (CSD) can provide insights into expected bond lengths and intermolecular interactions. mdpi.com

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of complex molecules like 2-Fluoro-5-methoxy-benzamidine is increasingly moving away from traditional batch processing towards more sophisticated and efficient methodologies. Flow chemistry, where reactions are performed in continuous streams within tubes or microchannels, offers significant advantages over conventional batch methods. acs.org This technology provides superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, such as certain fluorination steps. acs.orgnih.gov

The integration of flow chemistry with automated synthesis platforms represents a transformative approach for the exploration of this compound's chemical space. syrris.com Automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, enabling the rapid generation of derivative libraries. cognit.cayoutube.com A single chemist can potentially prepare hundreds of compounds in days, a process that would traditionally take months. cognit.ca This acceleration of the hit-to-lead process in drug discovery is a key driver for the adoption of these technologies. syrris.comyoutube.com For a scaffold like this compound, this means that numerous analogues with diverse substituents can be synthesized and tested in a highly efficient manner.

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis of Fluorinated Intermediates

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Heat Transfer Limited by surface-area-to-volume ratio; potential for hot spots.Excellent heat transfer due to high surface-area-to-volume ratio. acs.org
Mass Transfer Often limited by stirring efficiency, especially in multiphasic systems.Enhanced mixing and mass transfer. acs.org
Safety Large volumes of hazardous materials; risk of thermal runaway.Small reaction volumes at any given time; in-situ generation of hazardous reagents is possible, improving safety. acs.orgsyrris.com
Scalability Often requires re-optimization of reaction conditions.Scalable by running the system for longer periods ("scaling-out"). nih.gov
Reproducibility Can be variable between batches.High reproducibility due to precise control of parameters. syrris.com
Automation More complex to fully automate.Easily integrated with automated platforms for synthesis, workup, and analysis. chemspeed.com

Exploration of Novel Catalytic Systems for Benzamidine (B55565) Transformations

The synthesis and functionalization of benzamidines heavily rely on catalytic processes, particularly for the formation of carbon-nitrogen (C-N) bonds. nih.gov Future research will undoubtedly focus on discovering and implementing novel catalytic systems to enhance the efficiency, selectivity, and scope of reactions involving this compound.

Recent advances in transition-metal catalysis offer promising avenues. For instance, methodologies like "borrowing hydrogen" or "hydrogen auto-transfer" reactions, which use alcohols as alkylating agents and produce water as the only byproduct, are gaining traction. beilstein-journals.org The development of catalysts based on earth-abundant metals like manganese and nickel for C-N bond formation is a significant area of interest, providing more sustainable alternatives to precious metal catalysts. beilstein-journals.orgrsc.org These approaches could be applied to modify the amidine group or other parts of the this compound molecule.

Furthermore, biocatalysis is emerging as a powerful tool in synthetic chemistry. nih.gov Enzymes can catalyze reactions with exceptional stereo- and regioselectivity under mild conditions, which is often challenging to achieve with traditional chemical catalysts. The development of C-N bond-forming enzymes could provide new, environmentally friendly routes to synthesize chiral derivatives of this compound. nih.gov Photoenzymatic strategies, which combine the selectivity of enzymes with the reactivity of photochemistry, are also being explored for the synthesis of complex molecules, including fluorinated compounds. nih.gov

Green Chemistry Innovations in the Production and Utilization of Fluorinated Benzamidines

The principles of green chemistry are increasingly influencing the design of chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. boehringer-ingelheim.com The synthesis of fluorinated compounds has traditionally involved harsh reagents and conditions, but significant progress is being made in developing greener alternatives. dovepress.com

A key focus is the replacement of conventional volatile organic solvents with more environmentally benign options. neuroquantology.com Green solvents can be derived from renewable resources, have low toxicity, and are biodegradable. wikipedia.org Water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents such as ethanol (B145695) are being explored as alternative reaction media for organic synthesis. wikipedia.orgrsc.org The application of these solvents to the synthesis of this compound could significantly reduce the environmental footprint of its production.

Table 2: Examples of Green Solvents and Their Potential Applications

Green SolventKey PropertiesPotential Application in Benzamidine Synthesis
Water Non-toxic, non-flammable, abundant, inexpensive. wikipedia.orgSuitable for reactions with water-soluble reagents or with the use of phase-transfer catalysts.
Supercritical CO2 Non-toxic, non-flammable, easily removed. wikipedia.orgCan replace hazardous solvents like dichloromethane (B109758) in extractions and some reactions. wikipedia.org
Ionic Liquids Low volatility, high thermal stability, tunable properties. neuroquantology.comCan act as both solvent and catalyst, potentially enhancing reaction rates and selectivity. neuroquantology.com
Bio-based Solvents (e.g., Bio-Ethanol) Derived from renewable feedstocks, lower carbon footprint. Can serve as a "drop-in" replacement for petrochemical-derived solvents.
Deep Eutectic Solvents (DESs) Biodegradable, low cost, simple preparation. researchgate.netEmerging as versatile solvents for various organic transformations.

In addition to greener solvents, innovations in fluorination chemistry are also crucial. The development of methods that use less hazardous fluorinating agents or that can utilize fluorinated greenhouse gases as chemical feedstocks represents a significant step forward. rsc.org Catalytic methods that improve atom economy and reduce the formation of byproducts are also central to making the synthesis of compounds like this compound more sustainable.

Potential for Integration into High-Throughput Screening (HTS) in Chemical Library Synthesis

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of millions of compounds for biological activity. chemcopilot.com The success of HTS campaigns is highly dependent on the quality and diversity of the chemical libraries being screened. ncsu.edu this compound is an ideal starting point, or scaffold, for the creation of focused chemical libraries. Its distinct functional groups—the amidine, the fluoro substituent, and the methoxy (B1213986) group—provide multiple points for chemical modification, allowing for the generation of a diverse array of related molecules.

The integration of automated synthesis platforms with HTS is a powerful paradigm. rsc.org These platforms can be used to synthesize large libraries of compounds based on the this compound core in a parallel or combinatorial fashion. cognit.cavapourtec.com The resulting compounds can then be directly formatted into microtiter plates for automated screening against various biological targets. chemcopilot.com This seamless workflow from synthesis to screening dramatically accelerates the discovery of "hits"—compounds that show promising activity and can be developed into new therapeutic agents. chemcopilot.comrsc.org More than 80% of small-molecule drugs approved by the FDA were discovered through HTS, highlighting the importance of this approach. chemcopilot.com The use of this compound as a building block in such automated workflows could lead to the rapid identification of novel drug candidates.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-5-methoxy-benzamidine, and how can intermediates like 5-Fluoro-2-methoxybenzaldehyde be utilized?

  • Methodological Answer : A two-step synthesis is recommended:

Intermediate Preparation : Start with 5-Fluoro-2-methoxybenzaldehyde (CAS 19415-51-1), synthesized via formylation of 2-fluoro-5-methoxyphenyl precursors using Vilsmeier-Haack conditions. This intermediate is critical for subsequent amidine formation .

Amidine Formation : React the aldehyde with hydroxylamine under acidic conditions, followed by catalytic hydrogenation to yield the benzamidine. Optimize solvent choice (e.g., ethanol/water mixtures) and temperature (70–90°C) to improve yields .
Key Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1POCl₃, DMF, 0–5°C85–90≥97%
2NH₂OH·HCl, H₂O/EtOH60–70≥95%

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C5: δ 3.8–4.0 ppm; fluorine coupling in aromatic regions) .
  • HPLC-MS : Employ reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) to assess purity and detect byproducts. ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ .
  • Elemental Analysis : Validate C, H, N, and F content to ensure stoichiometric accuracy .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of serine proteases (e.g., trypsin-like enzymes) due to the amidine group’s affinity for catalytic serine residues. Use fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) to quantify IC₅₀ values .
  • Cell-Based Models : Evaluate cytotoxicity in cancer cell lines (e.g., HCT-116 or HeLa) via MTT assays. Compare with structurally related benzamides (e.g., 5-chloro derivatives) to establish baseline activity .

Advanced Research Questions

Q. How do contradictory structure-activity relationship (SAR) findings for halogen/methoxy substitutions impact target validation?

  • Methodological Answer :
  • Case Study : The 5-methoxy group in this compound enhances solubility but may reduce binding affinity compared to 5-chloro analogs (e.g., 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide). Resolve contradictions by:

Docking Studies : Use AutoDock Vina to model interactions with proteases. Methoxy groups may sterically hinder binding in narrow active sites .

Free Energy Calculations : Apply MM-PBSA to quantify thermodynamic contributions of substituents .
Key Table :

SubstituentBinding Affinity (ΔG, kcal/mol)Solubility (mg/mL)
5-OCH₃-7.212.5
5-Cl-8.53.2

Q. What computational strategies validate the compound’s selectivity for serine proteases over other enzyme classes?

  • Methodological Answer :
  • Pharmacophore Modeling : Define essential features (e.g., amidine moiety, hydrophobic aromatic ring) using Schrödinger’s Phase. Screen against protease databases (e.g., MEROPS) to predict off-target effects .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes. Analyze hydrogen bonds between the amidine group and catalytic triad residues (e.g., His57, Ser195 in trypsin) .

Q. How can researchers address discrepancies in enzyme inhibition data across different assay conditions?

  • Methodological Answer :
  • Buffer Optimization : Test Tris-HCl (pH 7.4) vs. phosphate buffers (pH 6.8) to identify pH-dependent activity shifts. The amidine group’s protonation state (pKa ~10) is critical for ionic interactions .
  • Ionic Strength Effects : Vary NaCl concentrations (0–150 mM) to evaluate charge-charge interactions. High salt may weaken binding in electrostatic-dependent systems .

Data Contradiction Analysis

Resolving inconsistencies in reported solubility and stability profiles of benzamidine derivatives

  • Methodological Answer :
  • Accelerated Stability Studies : Store compounds at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; methoxy groups improve hydrolytic stability compared to ester-containing analogs .
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to mitigate low aqueous solubility. Compare with PubChem data (e.g., 5-Fluoro-2-hydroxybenzoic acid: 156.11 g/mol, solubility 1.2 mg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.